molecular formula C41H22N4O8 B413005 9,9-Bis{4-(4-nitrophthalimido)phenyl}fluorene

9,9-Bis{4-(4-nitrophthalimido)phenyl}fluorene

Cat. No.: B413005
M. Wt: 698.6g/mol
InChI Key: YMGBWIGKUUESQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,9-Bis{4-(4-nitrophthalimido)phenyl}fluorene is a useful research compound. Its molecular formula is C41H22N4O8 and its molecular weight is 698.6g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C41H22N4O8

Molecular Weight

698.6g/mol

IUPAC Name

5-nitro-2-[4-[9-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]fluoren-9-yl]phenyl]isoindole-1,3-dione

InChI

InChI=1S/C41H22N4O8/c46-37-31-19-17-27(44(50)51)21-33(31)39(48)42(37)25-13-9-23(10-14-25)41(35-7-3-1-5-29(35)30-6-2-4-8-36(30)41)24-11-15-26(16-12-24)43-38(47)32-20-18-28(45(52)53)22-34(32)40(43)49/h1-22H

InChI Key

YMGBWIGKUUESQW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)N5C(=O)C6=C(C5=O)C=C(C=C6)[N+](=O)[O-])C7=CC=C(C=C7)N8C(=O)C9=C(C8=O)C=C(C=C9)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)N5C(=O)C6=C(C5=O)C=C(C=C6)[N+](=O)[O-])C7=CC=C(C=C7)N8C(=O)C9=C(C8=O)C=C(C=C9)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 9,9-bis(4-aminophenyl)fluorene (3.5 g, 10 mmol) and 40 ml of acetic acid was stirred and then 4-nitrophthalic anhydride (4.1 g, 21 mmol) was added to the mixture. The resulting mixture was stirred and heated under reflux for 7 hours. After cooling, the beige-colored precipitate was filtered, washed with acetic acid (2×100 ml) and then with water (500 ml). The washed precipitate was recrystallized from dimethylformamide-methanol to provide the title compound as an off-white powder (5.1 g, 73% yield) having a melting point of 360°-363° C.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step Two
Yield
73%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.